trans-Hydrindane
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Overview
Description
(S,S)-hydrindane is a trans-hydrindane. It is an enantiomer of a (R,R)-hydrindane.
Scientific Research Applications
Synthesis and Building Blocks
- Synthesis Routes: trans-Hydrindane derivatives are synthesized through various routes, often using indium, tin, and ruthenium-based reagents, starting from tetrabromo norbornyl derivatives. This process is crucial for developing steroidal and related molecules (Khan et al., 2004).
- Building Blocks for Terpenoids: The trans-Hydrindane motif is a key component in synthesizing terpenoids, which are natural products with diverse bioactivities. This synthesis focuses on methodologies and strategies for creating the trans-Hydrindane structure in terpenoids (Yue et al., 2013).
Medicinal Chemistry and Natural Products
- Vitamin D Analogues: The trans-Hydrindane structure is used in synthesizing key building blocks for vitamin D analogues, such as calcitriol, which are important in treating metabolic diseases (Chochrek & Wicha, 2007).
- Withanolide Synthesis: trans-Hydrindane is part of the synthesis of withanolide-inspired compounds, which are used in identifying novel modulators of biological signaling pathways like the Hedgehog signaling pathway (Švenda et al., 2015).
Chemical and Structural Analysis
- Stereocontrolled Formation: trans-Hydrindane's formation is studied in contexts like stereocontrolled synthesis, exploring different conditions to achieve desired stereochemistry in hydrindane, decalin, and steroid systems (Mandai et al., 1993).
- Conformational Analysis: Studies have been conducted on the energies and structures of cis and trans hydrindanes, providing insights into their stabilities and interactions within more complex molecular systems (Allinger & Tribble, 1972).
Applications in Synthesis of Complex Molecules
- Dictyoxetane Synthesis: The synthesis of the trans-Hydrindane core of dictyoxetane, a marine natural product, showcases its utility in creating complex natural product structures (Defaut et al., 2012).
- Prostaglandin Analogues: trans-Hydrindane has been used in the stereospecific synthesis of analogues for prostaglandins, which are significant in various physiological processes (Anzeveno, 1978).
Comparative Studies and Methodologies
- Comparative Methodologies: Various methods for synthesizing trans-Hydrindane derivatives are compared, especially in relation to their application in vitamin D analogues and other complex molecules (Gándara et al., 2013).
- New Approaches to Vitamin D Analogues: Innovations in the synthesis of trans-Hydrindane for vitamin D derivatives are explored, showing advancements in efficiency and applicability (Chochrek & Wicha, 2006).
properties
Molecular Formula |
C9H16 |
---|---|
Molecular Weight |
124.22 g/mol |
IUPAC Name |
(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indene |
InChI |
InChI=1S/C9H16/c1-2-5-9-7-3-6-8(9)4-1/h8-9H,1-7H2/t8-,9-/m0/s1 |
InChI Key |
BNRNAKTVFSZAFA-IUCAKERBSA-N |
Isomeric SMILES |
C1CC[C@H]2CCC[C@@H]2C1 |
SMILES |
C1CCC2CCCC2C1 |
Canonical SMILES |
C1CCC2CCCC2C1 |
Pictograms |
Flammable; Health Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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